N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl ring and a 4-(morpholinosulfonyl)benzamide group. The benzo[d]thiazole scaffold is notable for its electron-rich aromatic system, which enhances π-π stacking interactions in biological targets, while the morpholinosulfonyl group contributes to solubility and bioavailability due to its polar, non-planar structure . This compound is part of a broader class of benzamide derivatives investigated for therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(17-8-10-20(11-9-17)33(29,30)27-12-14-31-15-13-27)25-19-5-3-4-18(16-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJURTMRENYQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzoyl chloride to form an intermediate, which is then reacted with 4-(morpholinosulfonyl)benzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The benzothiazole moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Sulfonyl Group Variations: The morpholinosulfonyl group in the target compound distinguishes it from analogs with simple sulfonamides (e.g., compound 87 in ). The morpholine ring likely enhances solubility compared to aryl-sulfonyl derivatives (e.g., compounds in ), which exhibit lower polarity.
Triazole-linked analogs (e.g., compound 33 in ) demonstrate higher melting points (~239°C) due to rigid, planar triazole systems, whereas the target compound’s morpholine group may reduce crystallinity .
Synthetic Efficiency: Yields for benzamide derivatives vary widely (34–86%), influenced by substituent complexity.
The morpholinosulfonyl group’s role in kinase inhibition is hypothesized based on its presence in KDM4A fragment hits .
Research Findings and Implications
- Solubility and Bioavailability: The morpholinosulfonyl group likely improves solubility over non-polar analogs (e.g., 3r, 3s), making the compound more suitable for in vivo studies .
- Target Selectivity : Compared to thiophene-based sulfonamides (compound 87), the phenyl-benzo[d]thiazole core may offer better selectivity for eukaryotic kinases over bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
